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Compound of Interest

Compound Name: Fluometuron-d6

Cat. No.: B12403948 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis and isotopic labeling of

Fluometuron-d6, a deuterated analog of the herbicide Fluometuron. This document details the

synthetic pathway, experimental protocols, and analytical characterization of the labeled

compound. The inclusion of deuterium atoms provides a valuable tool for various research

applications, including metabolic studies, pharmacokinetic analysis, and environmental fate

monitoring, by enabling sensitive and specific detection through mass spectrometry.

Synthetic Pathway
The synthesis of Fluometuron-d6 is achieved through a two-step process. The first step

involves the formation of the key intermediate, 3-(trifluoromethyl)phenyl isocyanate, from 3-

(trifluoromethyl)aniline. The subsequent and final step is the reaction of this isocyanate with

commercially available dimethylamine-d6 hydrochloride in the presence of a base to yield the

desired isotopically labeled product, Fluometuron-d6.

Diagram of the Synthetic Workflow
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Step 1: Isocyanate Formation

Step 2: Urea Formation (Isotopic Labeling)

3-(Trifluoromethyl)aniline
3-(Trifluoromethyl)phenyl_isocyanate

Phosgene, Inert Solvent, Heat

Phosgene

Fluometuron-d6
Dimethylamine-d6 HCl, Base, Solvent

Dimethylamine-d6_HCl

Base

Click to download full resolution via product page

Caption: Synthetic pathway for Fluometuron-d6.

Experimental Protocols
Synthesis of 3-(Trifluoromethyl)phenyl isocyanate
This procedure outlines the synthesis of the isocyanate intermediate.

Materials and Reagents:

Reagent CAS Number Molecular Weight ( g/mol )

3-(Trifluoromethyl)aniline 98-16-8 161.12

Phosgene (or triphosgene) 75-44-5 98.92

Inert Solvent (e.g., Toluene) 108-88-3 92.14

Inert Gas (e.g., Nitrogen) 7727-37-9 28.01
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Procedure:

In a fume hood, a solution of 3-(trifluoromethyl)aniline (1.0 equivalent) in a dry, inert solvent

such as toluene is prepared in a reaction vessel equipped with a stirrer, reflux condenser,

and a gas inlet.

The solution is cooled in an ice bath.

Phosgene gas (or a solution of triphosgene in toluene) is carefully introduced into the

reaction mixture while maintaining the temperature below 10 °C.

After the addition is complete, the reaction mixture is gradually heated to reflux and

maintained for several hours until the reaction is complete (monitored by TLC or GC).

The reaction mixture is then cooled to room temperature, and excess phosgene and solvent

are removed by distillation under reduced pressure.

The crude 3-(trifluoromethyl)phenyl isocyanate is purified by vacuum distillation to yield a

colorless liquid.

Synthesis of Fluometuron-d6
This protocol describes the final step of isotopic labeling.

Materials and Reagents:

Reagent CAS Number Molecular Weight ( g/mol )

3-(Trifluoromethyl)phenyl

isocyanate
329-01-1 187.12

Dimethylamine-d6

hydrochloride
53330-22-2 87.58

Triethylamine 121-44-8 101.19

Dichloromethane (DCM) 75-09-2 84.93

Procedure:
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To a stirred solution of 3-(trifluoromethyl)phenyl isocyanate (1.0 equivalent) in dry

dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen), is added triethylamine

(1.1 equivalents).

Dimethylamine-d6 hydrochloride (1.05 equivalents) is then added portion-wise to the

reaction mixture.

The reaction is stirred at room temperature for 12-24 hours, with progress monitored by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid,

saturated sodium bicarbonate solution, and brine.

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is

removed under reduced pressure to yield the crude product.

The crude Fluometuron-d6 is purified by recrystallization from a suitable solvent system

(e.g., ethyl acetate/hexane) to afford a white solid.

Quantitative Data
The following tables summarize the expected quantitative data for the synthesis of

Fluometuron-d6.

Table 1: Reaction Parameters and Yields
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Parameter Value

Step 1: Isocyanate Synthesis

Reactant Ratio (Aniline:Phosgene) 1 : 1.2

Reaction Temperature 0 °C to Reflux

Reaction Time 4-6 hours

Typical Yield 85-95%

Step 2: Fluometuron-d6 Synthesis

Reactant Ratio (Isocyanate:Amine HCl:Base) 1 : 1.05 : 1.1

Reaction Temperature Room Temperature

Reaction Time 12-24 hours

Typical Yield 80-90%

Table 2: Analytical Characterization of Fluometuron-d6
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Analysis Expected Result

Appearance White crystalline solid

Molecular Formula C₁₀H₅D₆F₃N₂O

Molecular Weight 238.24 g/mol

Melting Point 162-164 °C

Isotopic Purity (by MS) ≥ 98%

¹H NMR (CDCl₃, 400 MHz)
δ (ppm): 7.2-7.8 (m, 4H, Ar-H), 6.5-6.8 (br s, 1H,

NH)

²H NMR (CHCl₃, 61.4 MHz) δ (ppm): 3.0-3.2 (s, 6D, -N(CD₃)₂)

¹³C NMR (CDCl₃, 100 MHz)

δ (ppm): 155-157 (C=O), 138-140 (Ar-C), 130-

132 (q, J=32 Hz, C-CF₃), 120-128 (Ar-CH), 115-

118 (Ar-CH), 35-37 (septet, J=21 Hz, -N(CD₃)₂)

Mass Spectrometry (ESI+) m/z: 239.1 [M+H]⁺, 261.1 [M+Na]⁺

Metabolic Pathway of Fluometuron
Fluometuron undergoes sequential degradation in the environment and in biological systems.

The primary metabolic pathway involves N-demethylation followed by hydrolysis.[1]

Diagram of Fluometuron Metabolism
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Caption: Metabolic degradation pathway of Fluometuron.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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